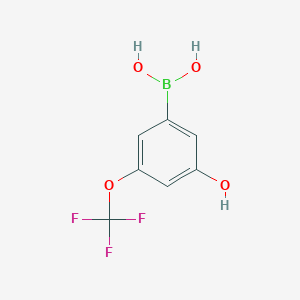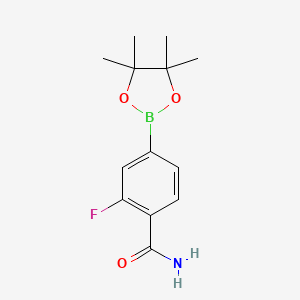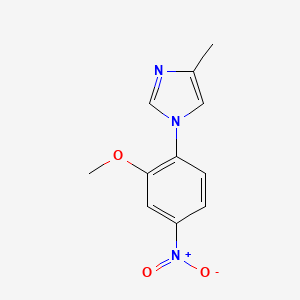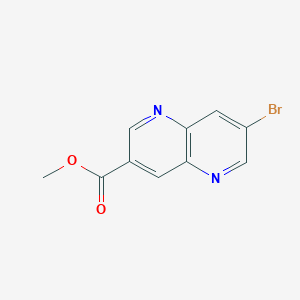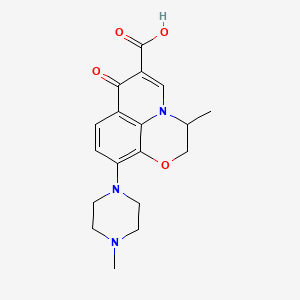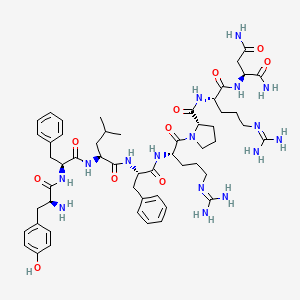
Neuromedin U-8 (porcine)
Overview
Description
Neuromedin U-8 (porcine) is a neuropeptide first isolated from the spinal cord of pigs in 1985. It is part of the neuromedin family, which includes several peptides with various physiological roles. Neuromedin U-8 is known for its potent contractile activity on the rat uterus, which is the origin of its name. This peptide has been identified in multiple species and is involved in a range of physiological processes, including smooth muscle contraction, regulation of blood pressure, feeding behavior, and energy balance .
Mechanism of Action
Target of Action
Neuromedin U-8 primarily targets the Neuromedin U Receptor 1 (NmUR1) and Neuromedin U Receptor 2 (NmUR2), which are G protein-coupled receptors . NmUR1 is mainly expressed in peripheral tissues, while NmUR2 is primarily detected in the central nervous system .
Mode of Action
Neuromedin U-8 interacts with its targets, NmUR1 and NmUR2, to induce a variety of physiological responses. It has been shown to have potent contractile activity on smooth muscle . It also plays a role in neuron-dependent or neuron-independent pro-inflammatory roles involving immune cell activation and cytokine release .
Pharmacokinetics
It is known that it is a peptide and is likely to be metabolized by proteases . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Neuromedin U-8 and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The action of Neuromedin U-8 results in a variety of molecular and cellular effects. It has been shown to stimulate contraction of rat uterus , regulate GABA release , and affect feeding behavior, energy metabolism, and insulin secretion . It also plays a role in inflammation, immunological responses, and production of antibodies involved in arthritis .
Biochemical Analysis
Biochemical Properties
Neuromedin U-8 (porcine) interacts with specific receptors, NMUR1 and NMUR2 . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The peptide can induce smooth muscle contraction and has been found to play pro-inflammatory roles involving immune cell activation and cytokine release .
Cellular Effects
Neuromedin U-8 (porcine) has been observed to have effects on various types of cells and cellular processes. It influences cell function by activating immune cells and inducing cytokine release . It has also been found to elicit type 2 cytokine production by type 2 lymphocytes and induce cell migration, including eosinophils .
Molecular Mechanism
The mechanism of action of Neuromedin U-8 (porcine) involves binding interactions with its receptors, NMUR1 and NMUR2 . This binding can lead to enzyme activation or inhibition and changes in gene expression . The peptide can also induce smooth muscle contraction and has been found to play pro-inflammatory roles involving immune cell activation and cytokine release .
Temporal Effects in Laboratory Settings
It is known that the peptide has a potent contractile effect on smooth muscle , suggesting that it may have a role in muscle contraction over time.
Dosage Effects in Animal Models
The effects of Neuromedin U-8 (porcine) vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it is known that the peptide plays a role in feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .
Metabolic Pathways
Neuromedin U-8 (porcine) is involved in various metabolic pathways. It plays a role in feeding behavior and energy metabolism, and it has been found to influence insulin secretion
Transport and Distribution
It is known that the peptide can be found in various tissues, with the highest levels found in the gastrointestinal tract and pituitary .
Subcellular Localization
It is known that the peptide was first isolated from the porcine spinal cord , suggesting that it may be localized in the nervous system
Preparation Methods
Neuromedin U-8 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of Neuromedin U-8 requires precise control of reaction conditions, including temperature, pH, and the use of protecting groups to prevent unwanted side reactions. Industrial production of Neuromedin U-8 may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms .
Chemical Reactions Analysis
Neuromedin U-8 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in Neuromedin U-8 can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. .
Scientific Research Applications
Neuromedin U-8 has several scientific research applications:
Chemistry: It is used to study peptide synthesis and structure-activity relationships.
Biology: Neuromedin U-8 is involved in research on smooth muscle contraction, feeding behavior, and energy balance.
Medicine: The peptide is studied for its potential roles in regulating blood pressure, stress response, and metabolic homeostasis. It is also being investigated for its involvement in tumorigenesis and inflammation.
Industry: Neuromedin U-8 is used in the development of peptide-based therapeutics and as a research tool in drug discovery .
Comparison with Similar Compounds
Neuromedin U-8 is part of the neuromedin family, which includes several similar peptides:
Neuromedin U-25: A longer form of Neuromedin U found in pigs and other species, with similar physiological roles.
Neuromedin S: Identified in the suprachiasmatic nucleus, involved in circadian rhythm regulation.
Neuromedin K and Neuromedin L: Members of the kassinin class, involved in smooth muscle contraction and other functions.
Neuromedin B and Neuromedin C: Part of the bombesin family, involved in regulating feeding behavior and other processes. Neuromedin U-8 is unique due to its shorter length and specific contractile activity on the rat uterus, which distinguishes it from other neuromedins
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUFPXBZXKQCJ-AQJXLSMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


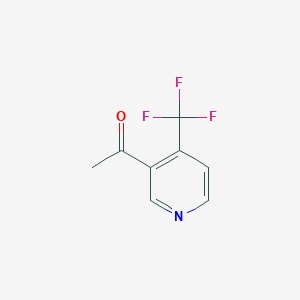
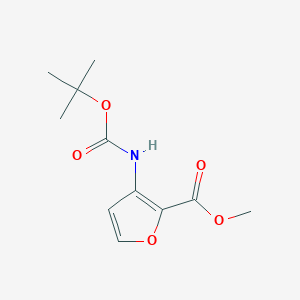
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
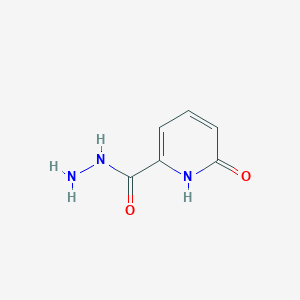
![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)
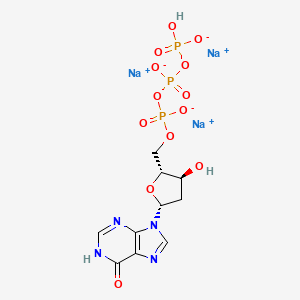
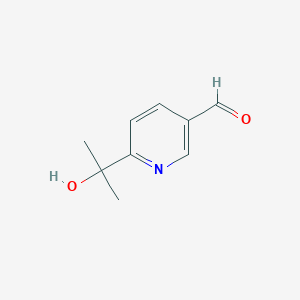
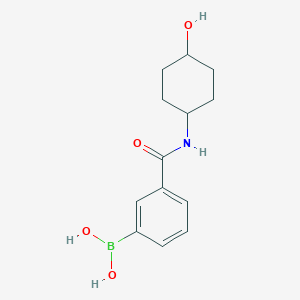
![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)
